molecular formula C8H9NO4S B2363638 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1909309-55-2

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2363638
CAS No.: 1909309-55-2
M. Wt: 215.22
InChI Key: JCQYKYMSPOLQOP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a unique combination of a dioxolane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-1,3-dioxolane with thiazole-5-carboxylic acid under acidic conditions to form the desired compound . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes, potentially inhibiting their activity. The thiazole ring can participate in binding to metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of biological processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid
  • 2-Methyl-1,3-dioxolane-2-acetate
  • 1,3-Dioxolane, 2-methyl-

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a dioxolane and a thiazole ring in its structure.

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-8(12-2-3-13-8)7-9-4-5(14-7)6(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQYKYMSPOLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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